molecular formula C12H11ClN6O2S2 B1666452 Azosemide CAS No. 27589-33-9

Azosemide

Cat. No. B1666452
CAS RN: 27589-33-9
M. Wt: 370.8 g/mol
InChI Key: HMEDEBAJARCKCT-UHFFFAOYSA-N
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Description

Azosemide is a high-ceiling loop diuretic agent that was brought to market in 1981 by Boehringer Mannheim . It is used to treat hypertension, edema, and ascites .


Synthesis Analysis

The production method of Azosemide comprises the steps of preparing a dichlorobenzeneamide derivative of formula III by proceeding the chlorination and amination reaction of the compound of formula (II) .


Molecular Structure Analysis

Azosemide has a molecular weight of 370.84 and its chemical formula is C12H11ClN6O2S2 . Its IUPAC name is 2-chloro-5-(2H-tetrazol-5-yl)-4-[(thiophen-2-ylmethyl)amino]benzenesulfonamide .


Chemical Reactions Analysis

A novel quantitative analysis method for multiple components with a single marker (QAMS) was developed for the simultaneous determination of 5 diuretic drugs including Azosemide, by HPLC .


Physical And Chemical Properties Analysis

Azosemide has a molecular weight of 370.84 and its CAS No. is 27589-33-9 . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Azosemide is primarily utilized in the treatment of edematous states and hypertension. Its mechanism involves acting on both the medullary and cortical segments of the thick ascending limb of the loop of Henle. Notably, its diuretic effect was found to be similar to furosemide when orally administered, but significantly greater when administered intravenously. This disparity is attributed to azosemide's considerable first-pass effect (Suh, Kim, & Lee, 2003).

Renal Sites of Action

Azosemide's effects on renal function include a decrease in solute free water reabsorption, indicating an impact on the ascending limb of the loop of Henle. This effect is significant, particularly during water loading, suggesting azosemide's influence on the solute transport of the thick ascending limb of the loop of Henle (Brater, 1979).

Effects in Diabetes Mellitus

Research on rats with alloxan-induced diabetes mellitus has shown that azosemide's pharmacokinetics and pharmacodynamics can be altered in diabetic conditions. This highlights the importance of considering physiological changes in diseases like diabetes when assessing the drug's behavior (Park, Yoon, Shin, & Lee, 1996).

Azosemide Kinetics and Dynamics

Azosemide's kinetic and dynamic parameters have been examined in normal subjects, revealing a lag time of absorption followed by specific absorption and elimination half-lives. Its bioavailability and relationship between urinary excretion and natriuretic response are particularly notable (Brater, Day, Anderson, & Seiwell, 1983).

Comparative Studies with Other Diuretics

Studies comparing azosemide with other diuretics like furosemide have shown no significant differences in sodium or potassium excretion between the drugs. However, azosemide tends to have a slower onset of effect compared to furosemide, highlighting a potential difference in their pharmacological profiles (Brater, Anderson, & Strowig, 1979).

Synthesis of Azosemide

The synthesis of azosemide has been achieved with a significant overall yield from 4 chloro 2 fluorobenzoic acid, demonstrating the chemical feasibility of producing this diuretic efficiently (Qing, 2002).

Therapeutic Effects in Heart Failure

Studies have indicated that azosemide, particularly long-acting formulations, may provide superior therapeutic effects in heart failure patients compared to short-acting diuretics. This includes improved prognosis and attenuation of adverse neurohumoral effects (Yoshida et al., 2005); (Masuyama et al., 2012).

Safety And Hazards

Azosemide should be handled with care to avoid dust formation and contact with skin and eyes. It should be stored under inert gas at 2–8 °C .

properties

IUPAC Name

2-chloro-5-(2H-tetrazol-5-yl)-4-(thiophen-2-ylmethylamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN6O2S2/c13-9-5-10(15-6-7-2-1-3-22-7)8(12-16-18-19-17-12)4-11(9)23(14,20)21/h1-5,15H,6H2,(H2,14,20,21)(H,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEDEBAJARCKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC2=CC(=C(C=C2C3=NNN=N3)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046910
Record name Azosemide
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Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Azosemide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041831
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Exact mechanism of action is unclear. However, it acts primarily on the loop of Henle, in both the medullary and cortical segments of the thick ascending limb.
Record name Azosemide
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Product Name

Azosemide

CAS RN

27589-33-9
Record name Azosemide
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Record name Azosemide [USAN:INN:JAN]
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Record name Azosemide
Source DrugBank
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Record name Azosemide
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Record name Azosemide
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Record name AZOSEMIDE
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Record name Azosemide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041831
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

219.5 °C
Record name Azosemide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041831
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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